An In-depth Technical Guide to the Synthesis and Characterization of 2-Demethoxy-4-methoxy Urapidil
An In-depth Technical Guide to the Synthesis and Characterization of 2-Demethoxy-4-methoxy Urapidil
Introduction: The Significance of Urapidil Analogues in Pharmaceutical Analysis
Urapidil is a notable antihypertensive agent that exhibits a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] This unique pharmacological profile contributes to its efficacy in managing hypertension. The synthesis and control of impurities are critical aspects of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. 2-Demethoxy-4-methoxy Urapidil is a known impurity and metabolite of Urapidil.[2][3][4] As such, the ability to synthesize and characterize this specific analogue is paramount for the development of robust analytical methods for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-Demethoxy-4-methoxy Urapidil, intended for researchers, scientists, and professionals in drug development.
Proposed Synthesis of 2-Demethoxy-4-methoxy Urapidil
The synthesis of 2-Demethoxy-4-methoxy Urapidil can be logically adapted from established synthetic routes for Urapidil.[5] The core strategy involves the coupling of a substituted phenylpiperazine with a functionalized dimethyluracil moiety.
Synthetic Workflow Overview
The proposed two-step synthesis commences with the preparation of the key intermediate, 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, followed by its reaction with 1-(4-methoxyphenyl)piperazine to yield the target compound.
Caption: Proposed two-step synthetic workflow for 2-Demethoxy-4-methoxy Urapidil.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil
This intermediate is crucial for introducing the propylamino linker to the uracil core.
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Rationale: The reaction between 6-chloro-1,3-dimethyluracil and 3-chloropropylamine provides a straightforward method to obtain the necessary intermediate.[6] The more reactive amino group of 3-chloropropylamine selectively displaces the chlorine at the 6-position of the uracil ring.
-
Protocol:
-
To a solution of 6-chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione in a suitable solvent such as ethanol, add an equimolar amount of 3-chloropropylamine.
-
Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-[(3-chloropropyl)amino]-1,3-dimethyluracil.
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Step 2: Synthesis of 2-Demethoxy-4-methoxy Urapidil
This final step involves the nucleophilic substitution of the terminal chlorine on the propyl chain with 1-(4-methoxyphenyl)piperazine.
-
Rationale: The secondary amine of the piperazine ring in 1-(4-methoxyphenyl)piperazine acts as a nucleophile, displacing the chloride from the propylamino side chain of the uracil intermediate.[7] This reaction is a standard method for forming such carbon-nitrogen bonds.
-
Protocol:
-
Dissolve 6-[(3-chloropropyl)amino]-1,3-dimethyluracil and a slight excess of 1-(4-methoxyphenyl)piperazine in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, to neutralize the HCl formed and to facilitate the reaction.
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, with continuous monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under vacuum.
-
Purify the resulting residue by column chromatography on silica gel to obtain 2-Demethoxy-4-methoxy Urapidil as a solid.
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Characterization of 2-Demethoxy-4-methoxy Urapidil
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification.
-
Rationale: Reversed-phase HPLC is well-suited for separating Urapidil and its analogues due to their moderate polarity. The method parameters can be adapted from established stability-indicating HPLC methods for Urapidil.[8]
-
Experimental Protocol:
-
Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.[7]
-
Mobile Phase: A mixture of acetonitrile and 50 mM ammonium dihydrogen phosphate buffer (pH adjusted to 5.5 with orthophosphoric acid) in a ratio of 25:75 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 270 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 40 µg/mL.
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Structural Elucidation
1. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.
-
Rationale: Electrospray ionization (ESI) in positive ion mode is effective for analyzing compounds like Urapidil and its derivatives, which can be readily protonated. The expected molecular ion peak and fragmentation pattern can be predicted based on the compound's structure.
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Predicted Data:
| Predicted Fragment Ion (m/z) | Proposed Structure |
| 205 | [1-(4-methoxyphenyl)piperazine + H]⁺ |
| 183 | [Dimethyluracil-propylamino fragment]⁺ |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules.
-
Rationale: The unique chemical environment of each proton and carbon atom in the 2-Demethoxy-4-methoxy Urapidil molecule will result in a characteristic set of signals in the NMR spectra, allowing for unambiguous structure confirmation.
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Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
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~7.0-6.8 (m, 4H): Aromatic protons of the methoxyphenyl ring.
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~5.5 (s, 1H): Vinyl proton of the uracil ring.
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~3.8 (s, 3H): Methoxy group protons.
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~3.4 (s, 3H): N-CH₃ of the uracil ring.
-
~3.2 (s, 3H): N-CH₃ of the uracil ring.
-
~3.1 (t, 4H): Piperazine protons adjacent to the methoxyphenyl ring.
-
~2.6 (t, 4H): Piperazine protons adjacent to the propyl chain.
-
~2.5 (t, 2H): Methylene protons of the propyl chain attached to the piperazine.
-
~1.8 (quintet, 2H): Central methylene protons of the propyl chain.
-
~3.3 (q, 2H): Methylene protons of the propyl chain attached to the uracil nitrogen.
-
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Rationale: The presence of characteristic functional groups such as C=O (amide), C-N, C-O, and aromatic C=C bonds will give rise to distinct absorption bands in the IR spectrum.
-
Predicted IR Absorption Bands (cm⁻¹):
-
~3350: N-H stretching
-
~2950: C-H stretching (aliphatic)
-
~1700, ~1650: C=O stretching (amide)
-
~1610, ~1510: C=C stretching (aromatic)
-
~1240: C-O stretching (aryl ether)
-
~1180: C-N stretching
-
Conclusion
This technical guide outlines a feasible synthetic pathway for 2-Demethoxy-4-methoxy Urapidil, an important impurity and metabolite of the antihypertensive drug Urapidil. By adapting known synthetic methodologies for Urapidil, this analogue can be reliably produced in a laboratory setting. The detailed characterization protocols, including HPLC, MS, NMR, and IR spectroscopy, provide a robust framework for confirming the identity, purity, and structure of the synthesized compound. The availability of this well-characterized compound is essential for the development and validation of analytical methods to ensure the quality and safety of Urapidil formulations.
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